molecular formula C20H22ClNO3 B2879587 2-(4-chlorophenoxy)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylpropanamide CAS No. 1396875-44-7

2-(4-chlorophenoxy)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylpropanamide

Cat. No.: B2879587
CAS No.: 1396875-44-7
M. Wt: 359.85
InChI Key: JHRRUNADNPLPNQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylpropanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a chlorophenoxy group, an indene derivative, and a methylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Synthesis of the indene derivative: The indene derivative is synthesized through a series of reactions, including cyclization and reduction steps.

    Coupling of intermediates: The chlorophenoxy intermediate is then coupled with the indene derivative under specific reaction conditions to form the desired product.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylpropanamide: Unique due to its specific combination of functional groups and molecular structure.

    2-(4-chlorophenoxy)-N-(2-hydroxyethyl)-2-methylpropanamide: Similar structure but with a different substituent on the amide nitrogen.

    2-(4-chlorophenoxy)-N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide: Similar structure but lacking the methyl group on the amide nitrogen.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c1-19(2,25-16-9-7-15(21)8-10-16)18(23)22-13-20(24)12-11-14-5-3-4-6-17(14)20/h3-10,24H,11-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRRUNADNPLPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1(CCC2=CC=CC=C21)O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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